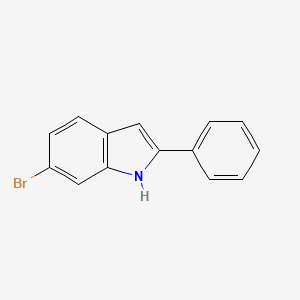

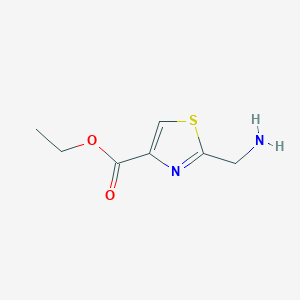

![molecular formula C6H6N4 B1313169 Imidazo[1,2-b]pyridazin-6-amine CAS No. 6653-96-9](/img/structure/B1313169.png)

Imidazo[1,2-b]pyridazin-6-amine

Vue d'ensemble

Description

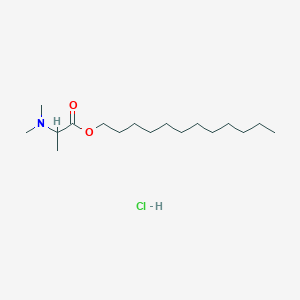

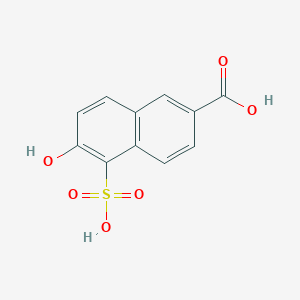

Imidazo[1,2-b]pyridazin-6-amine is a chemical compound with the CAS Number: 6653-96-9 . It has a molecular weight of 134.14 . The IUPAC name for this compound is imidazo [1,2-b]pyridazin-6-ylamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to imidazo[1,2-b]pyridazin-6-amine, has been reported in various studies . The synthesis of these compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

The InChI code for Imidazo[1,2-b]pyridazin-6-amine is 1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazin-6-amine is a solid compound with a molecular weight of 134.14 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Applications De Recherche Scientifique

Antimicrobial and Antimalarial Activity

Imidazo[1,2-b]pyridazin-6-amine derivatives have been synthesized and shown to possess significant antimicrobial activity against both gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli. These compounds also displayed antifungal and antimalarial activities, highlighting their potential in developing new treatments for infectious diseases (Bhatt, Kant, & Singh, 2016).

Medicinal Chemistry and Drug Design

Imidazo[1,2-b]pyridazin-6-amine has been recognized as a "privileged structure" in medicinal chemistry, with derivatives like ponatinib indicating a resurgence of interest in this compound for potential therapeutic applications. Extensive reviews have been conducted to guide medicinal chemists in the development of novel derivatives with enhanced pharmacokinetic profiles and efficiency (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Catalytic Synthesis and Chemical Transformations

The compound has been used in the synthesis of various chemically significant structures. For instance, copper-catalyzed tandem oxidative C–H amination/cyclizations have been employed for the synthesis of imidazo[1,2-a]pyridines, demonstrating the versatility of this structure in complex chemical transformations (Pericherla et al., 2013).

Solid-Phase Synthesis and Library Construction

A method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives has been developed, showcasing the utility of imidazo[1,2-b]pyridazin-6-amine in constructing chemical libraries for biological screening and drug discovery (Kamal et al., 2007).

Crystallography and Molecular Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand the molecular interactions and structural properties, aiding in the design of more efficient molecules for various applications (Dhanalakshmi et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action:

Imidazo[1,2-b]pyridazin-6-amine primarily targets IL-17A . IL-17A is a pro-inflammatory cytokine secreted by Th17 cells. It plays a crucial role in chronic inflammation and tissue damage. Specifically, IL-17A acts as a homodimer or heterodimer through the IL-17 receptor (IL-17R) formed by IL-17RA and IL-17RC subunits .

Mode of Action:

When Imidazo[1,2-b]pyridazin-6-amine interacts with IL-17A, it modulates the IL-17 signaling pathway. By inhibiting IL-17A, it helps regulate immune responses and inflammation. This inhibition can lead to improvements in conditions associated with IL-17A dysregulation, such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .

Biochemical Pathways:

The critical IL-23/IL-17 axis plays a key role in psoriatic disease. Imidazo[1,2-b]pyridazin-6-amine disrupts this axis, leading to reduced IL-17A activity. Downstream effects include decreased inflammation, tissue damage, and symptom relief in psoriasis and related autoimmune diseases .

Pharmacokinetics:

Result of Action:

Imidazo[1,2-b]pyridazin-6-amine’s action results in reduced IL-17A-mediated inflammation, leading to clinical improvements in psoriasis, rheumatoid arthritis, and multiple sclerosis patients .

Action Environment:

Environmental factors can influence Imidazo[1,2-b]pyridazin-6-amine’s efficacy and stability.

Propriétés

IUPAC Name |

imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLWNTIANRACSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441303 | |

| Record name | Imidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]pyridazin-6-amine | |

CAS RN |

6653-96-9 | |

| Record name | Imidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-b]pyridazin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do imidazo[1,2-b]pyridazin-6-amine derivatives interact with their targets, and what are the downstream effects?

A: Research indicates that certain imidazo[1,2-b]pyridazin-6-amine derivatives can act as both kinase inhibitors and GPCR agonists. For example, LY2784544 and GSK2636771 were initially identified as kinase inhibitors but were later found to act as agonists for the GPR39 receptor []. Upon binding to GPR39, these compounds, particularly in the presence of zinc, can activate downstream signaling pathways typically associated with GPR39 activation []. The specific downstream effects will depend on the cellular context and the specific signaling pathways activated.

Q2: What is the impact of structural modifications on the activity, potency, and selectivity of imidazo[1,2-b]pyridazin-6-amine derivatives?

A: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the imidazo[1,2-b]pyridazin-6-amine scaffold influence its biological activity. For instance, modifications to the core structure of an initial lead compound, N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine, led to the discovery of compound 13, a highly potent, selective, and brain-penetrant ALK inhibitor []. This highlights how systematic structural modifications can significantly impact the potency and selectivity profile of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.